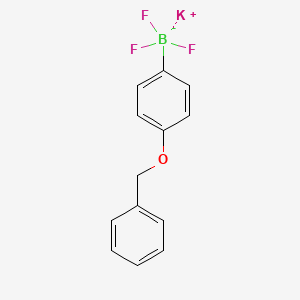

Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a complex compound involving zirconium. Zirconium(IV) chloride, also known as zirconium tetrachloride, is an inorganic compound frequently used as a precursor to other compounds of zirconium . This white high-melting solid hydrolyzes rapidly in humid air .

Synthesis Analysis

The synthesis of zirconium halide complexes involves the treatment of zirconium oxide with carbon in the presence of chlorine at high temperature . A laboratory scale process uses carbon tetrachloride in place of carbon and chlorine . The least studied mononuclear halide ionic zirconium compounds include mononuclear hexachlorozirconate complexes .Molecular Structure Analysis

Unlike molecular TiCl4, solid ZrCl4 adopts a polymeric structure wherein each Zr is octahedrally coordinated . This difference in structures is responsible for the disparity in their properties: TiCl4 is distillable, but ZrCl4 is a solid . In the solid state, ZrCl4 adopts a tape-like linear polymeric structure .Chemical Reactions Analysis

Zirconium complexes are distinguished as effective catalysts for the transformations of unsaturated hydrocarbons and organometallic compounds . They demonstrate their high levels of catalytic activity in the reactions of ethylene polymerization , hydrogenation of olefins , and enantioselective alkylation of aromatic compounds .Physical And Chemical Properties Analysis

Zirconium(IV) chloride is a white high-melting solid that hydrolyzes rapidly in humid air . It has a molar mass of 233.04 g/mol, a density of 2.80 g/cm3, a melting point of 437 °C, and a boiling point of 331 °C .科学研究应用

Environmental Science and Soil Chemistry

Zirconium compounds' interaction with the environment, particularly through soil, has been a subject of study. Research indicates zirconium's rapid and strong retention by soil constituents, with organic matter showing high affinity for added zirconium. Soil-plant transfer experiments demonstrate low plant uptake of zirconium, although significant absorption was observed in certain conditions, mainly accumulating in plant roots (Ferrand et al., 2006).

Nuclear Waste Management

Zirconium-based materials, such as zircon (ZrSiO4), have been proposed for the disposal of weapons-grade plutonium. Zircon's durability, even under hydrothermal conditions, and its ability to host substantial plutonium concentrations make it an attractive option for permanent disposal in geological environments (Ewing et al., 1995).

Organic Synthesis and Catalysis

Zirconium(IV) chloride is extensively used in organic synthesis as an efficient, stable, and environmentally friendly Lewis acid catalyst. It facilitates various reactions, including carbon-carbon bond formation, protection and deprotection chemistry, and reduction reactions. Its role in the synthesis of important synthetic intermediates and natural products is well documented (Smitha et al., 2008).

Electrochemical Applications

Studies on the electrochemical behavior of zirconium compounds, such as in ionic liquids, offer insights into potential applications in energy storage and conversion. The research explores the nucleation and electrodeposition processes of zirconium, indicating its suitability for electrochemical applications (Krishna et al., 2016).

Advanced Materials

Zirconium compounds are used in the synthesis of advanced materials, such as monodisperse tetragonal zirconia nanocrystals, which have applications in catalysis and as components in composite materials. The synthesis method highlights the production of highly crystalline, uniform nanoparticles, beneficial for various technological applications (Joo et al., 2003).

安全和危害

Zirconium(IV) chloride is labeled as a danger according to GHS labeling . It has hazard statements H290, H302, H312, H314, H317, H332, H334 . Precautionary measures include P234, P260, P261, P264, P270, P271, P272, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P312, P304+P340, P304+P341, P305+P351+P338, P310, P312, P321, P322, P330, P333+P313, P342+P311, P363, P390, P404, P405, P501 .

未来方向

Zirconium halide complexes, which have been the subject of increased attention in recent years, are one of the least studied zirconium compounds . Therefore, future research could focus on the methods for their preparation, some reactions, structural features, and examples of potential use . Fundamental research on the structure and properties of zirconium complexes could expand the possibilities of their application .

属性

CAS 编号 |

165688-64-2 |

|---|---|

产品名称 |

Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) |

分子式 |

C20H18Cl2Z |

分子量 |

420.5 g/mol |

IUPAC 名称 |

2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |

InChI |

InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI 键 |

BGGKSZPSSRGVTP-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |

规范 SMILES |

CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)